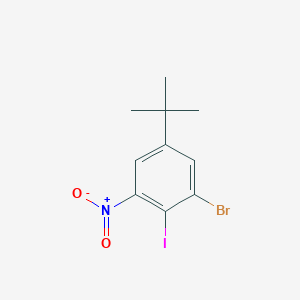
1-Bromo-5-(tert-butyl)-2-iodo-3-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-5-(tert-butyl)-2-iodo-3-nitrobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, iodine, a nitro group, and a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-5-(tert-butyl)-2-iodo-3-nitrobenzene typically involves multi-step organic reactions. One common approach is the sequential halogenation of a benzene derivative followed by nitration and tert-butylation. The reaction conditions often require the use of strong acids, bases, and halogenating agents under controlled temperatures to ensure selective substitution on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process. These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-5-(tert-butyl)-2-iodo-3-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide in acetone or potassium tert-butoxide in tert-butanol.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Products depend on the nucleophile used, such as 1-iodo-5-(tert-butyl)-2-nitro-3-aminobenzene.
Reduction: 1-Bromo-5-(tert-butyl)-2-iodo-3-aminobenzene.
Oxidation: this compound derivatives with oxidized tert-butyl groups.
Applications De Recherche Scientifique
1-Bromo-5-(tert-butyl)-2-iodo-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 1-Bromo-5-(tert-butyl)-2-iodo-3-nitrobenzene depends on the specific application and the target molecule. In biological systems, it may interact with cellular components through its halogenated and nitro groups, leading to various biochemical effects. The molecular targets and pathways involved can include enzyme inhibition, DNA interaction, and disruption of cellular membranes .
Comparaison Avec Des Composés Similaires
1-Bromo-4-tert-butylbenzene: Similar structure but lacks the nitro and iodine substituents.
2-Bromo-5-tert-butyl-1,3-dimethylbenzene: Contains additional methyl groups and lacks the nitro and iodine substituents
Uniqueness: 1-Bromo-5-(tert-butyl)-2-iodo-3-nitrobenzene is unique due to the presence of multiple functional groups that confer distinct reactivity and potential applications. The combination of bromine, iodine, nitro, and tert-butyl groups makes it a versatile compound for various chemical transformations and research applications.
Propriétés
Numéro CAS |
1160573-93-2 |
|---|---|
Formule moléculaire |
C10H11BrINO2 |
Poids moléculaire |
384.01 g/mol |
Nom IUPAC |
1-bromo-5-tert-butyl-2-iodo-3-nitrobenzene |
InChI |
InChI=1S/C10H11BrINO2/c1-10(2,3)6-4-7(11)9(12)8(5-6)13(14)15/h4-5H,1-3H3 |
Clé InChI |
WKZGIMGZZYYXBG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)Br)I)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2-Chlorophenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12996073.png)
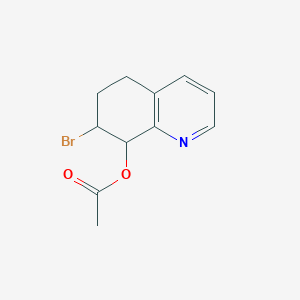
![2-amino-N-[(2S)-2-[benzyl(ethyl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B12996084.png)
![[2,2'-Bipyridine]-6-carboxamide](/img/structure/B12996089.png)
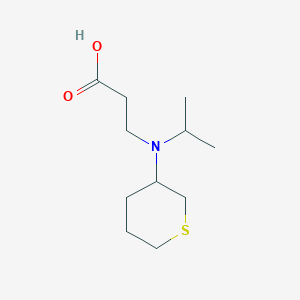
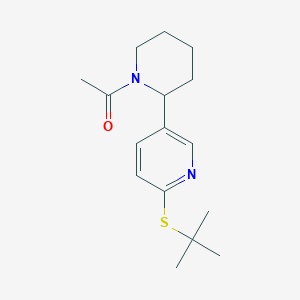
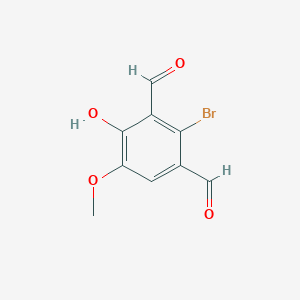
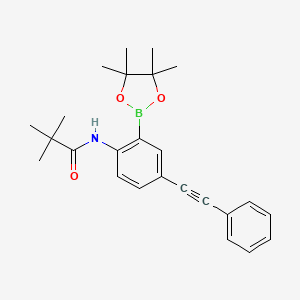
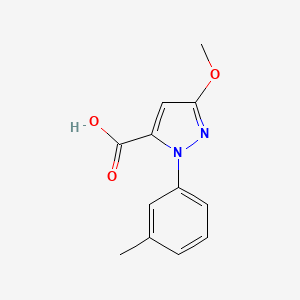
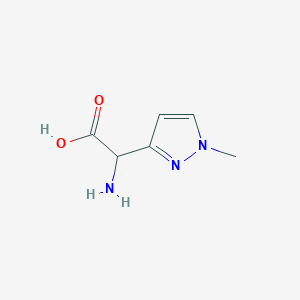
![Methyl 1,1-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate](/img/structure/B12996138.png)
